molecular formula C21H21NO2 B2947034 4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid CAS No. 1217614-16-8

4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Cat. No.: B2947034
CAS No.: 1217614-16-8
M. Wt: 319.404
InChI Key: LDQLPRPWQWKHCD-UWVAXJGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic compound, known for its unique structural attributes and versatile applications in various scientific fields. This molecule features a cyclopentaquinoline core, which is further substituted with benzoic acid, making it a significant subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid generally involves multi-step procedures:

  • Formation of the cyclopentaquinoline core: : Starting from a suitable cyclopentanone derivative, it undergoes a series of condensation reactions to form the core structure.

  • Introduction of substituents: : Dimethyl groups are typically introduced via alkylation reactions using reagents like methyl iodide.

  • Attachment of benzoic acid moiety: : This step often involves esterification or amide coupling reactions, employing reagents such as benzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods often scale up these laboratory protocols with optimizations to ensure efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can significantly enhance the reproducibility and scalability of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the methyl groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.

  • Reduction: : The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halogens, alkyl, and nitro groups introduced via corresponding halides and nitrating mixtures.

Major Products

The primary products from these reactions include oxidized derivatives (e.g., carboxylic acids), reduced derivatives (e.g., alcohols), and various substituted analogs with altered functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized as a ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.

  • Organic Synthesis: : Acts as an intermediate in the synthesis of more complex organic molecules.

Biology

  • Enzyme Inhibition: : Used to study the inhibition mechanisms of certain enzymes due to its structural similarity to enzyme substrates.

  • Receptor Binding Studies: : Investigated for its ability to bind to specific biological receptors, aiding in drug discovery.

Medicine

  • Pharmacology: : Explored for its potential therapeutic effects due to its unique structural properties.

  • Diagnostic Agents: : Considered in the development of diagnostic tools for imaging and detection.

Industry

  • Polymer Science: : Incorporated into polymer backbones to enhance material properties.

  • Dye Manufacture: : Used in the synthesis of complex dyes due to its aromatic structure.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. By mimicking or inhibiting natural substrates, it can modulate biological pathways. The cyclopentaquinoline core plays a crucial role in these interactions, often fitting into the active site of enzymes or binding pockets of receptors with high affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3aS,4R,9bR)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid: : Lacks dimethyl substitutions, affecting its reactivity and binding properties.

  • 6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid: : Similar core but different positioning of functional groups.

Uniqueness

4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid stands out due to its specific substitution pattern, enhancing its utility in various applications from catalysis to medicinal chemistry. The unique arrangement of functional groups provides distinct reactivity and binding characteristics, setting it apart from structurally similar compounds.

Diving deep into the molecular complexities is truly fascinating. What next on our scientific journey?

Properties

IUPAC Name

4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-12-10-13(2)19-18(11-12)16-4-3-5-17(16)20(22-19)14-6-8-15(9-7-14)21(23)24/h3-4,6-11,16-17,20,22H,5H2,1-2H3,(H,23,24)/t16-,17+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQLPRPWQWKHCD-UWVAXJGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.